2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S2/c1-14(2)27(15(3)4)21(28)13-30-20-12-11-19(25-26-20)22-16(5)24-23(31-22)17-7-9-18(29-6)10-8-17/h7-12,14-15H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYXBOVJTCJCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Functional Group Analysis and Implications
Thiazole vs. Oxadiazole/Tetrazole Cores :
- The target compound’s thiazole-pyridazine system likely offers greater π-conjugation and rigidity compared to oxadiazole () or tetrazole () analogs. This could enhance stability in biological environments or optoelectronic applications.
- Tetrazole-containing analogs (e.g., ID: 849484-61-3) may exhibit higher acidity due to the tetrazole ring’s NH group, affecting solubility and metal-binding properties .
Sulfanyl Linkage Position :
- Sulfanyl groups at pyridazine/oxadiazole positions (target compound vs. ) influence electronic effects. For example, pyridazine’s electron-deficient nature may stabilize the sulfanyl group’s nucleophilicity compared to oxadiazole.
N,N-Bis(propan-2-yl)acetamide Group: This moiety, shared with 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide (), likely enhances lipophilicity, improving membrane permeability in drug candidates. However, steric bulk may reduce binding affinity compared to smaller substituents (e.g., N-phenyl groups in ).
Biological Activity
The compound 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide is a novel thiazole derivative with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anticonvulsant effects, and mechanism of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole moiety, a pyridazine ring, and a bis(isopropyl)acetamide side chain. The presence of the methoxyphenyl and methyl groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
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Cytotoxicity Testing :
- The compound was tested against human lung adenocarcinoma (A549) and Jurkat T cells. It exhibited significant cytotoxicity with IC50 values below that of standard chemotherapeutics like doxorubicin, indicating strong antitumor activity .
- In a study involving structural analogs, modifications in the thiazole ring were shown to influence activity, suggesting that specific substitutions can enhance efficacy against cancer cells .
-
Mechanism of Action :
- Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins through hydrophobic contacts, which may lead to apoptosis in cancer cells .
- The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups at specific positions on the phenyl ring is crucial for enhancing cytotoxic activity .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored.
- Efficacy in Animal Models :
- In animal models using pentylenetetrazole (PTZ), compounds with similar thiazole structures demonstrated significant anticonvulsant activity. For instance, related thiazole derivatives showed median effective doses (ED50) comparable to established anticonvulsants like sodium valproate .
- The protection index (PI), calculated from toxic dose (TD50) and effective dose (ED50), indicated a favorable safety profile for these compounds .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
